2-Chloro-6-fluorophenylacetonitrile

Catalog No.
S794620
CAS No.
75279-55-9
M.F
C8H5ClFN
M. Wt
169.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorophenylacetonitrile

CAS Number

75279-55-9

Product Name

2-Chloro-6-fluorophenylacetonitrile

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetonitrile

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

InChI

InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

ZGSAFMIRVLOISC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

Synthesis:

2-Chloro-6-fluorophenylacetonitrile can be synthesized through various methods, but a common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with sodium cyanide. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. []

Potential Applications:

While the specific research applications of 2-Chloro-6-fluorophenylacetonitrile are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

  • Intermediate in Organic Synthesis: The presence of a nitrile group and a chloro-fluoro substituted aromatic ring makes 2-Chloro-6-fluorophenylacetonitrile a versatile building block for synthesizing more complex organic molecules. It could potentially serve as a precursor for pharmaceuticals, agrochemicals, or functional materials. []
  • Fluorine Chemistry: The incorporation of a fluorine atom into the molecule's structure introduces unique properties such as enhanced lipophilicity and metabolic stability. This could be advantageous in designing new drugs or functional materials with improved properties. []

2-Chloro-6-fluorophenylacetonitrile is an organic compound characterized by the molecular formula C₈H₅ClFN. It features a phenyl ring substituted with chlorine and fluorine atoms, along with an acetonitrile functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique electronic properties imparted by the halogen substituents. It is classified as harmful upon ingestion or skin contact, necessitating careful handling in laboratory settings .

Currently, there is no documented information on the specific mechanism of action of 2-chloro-6-fluorophenylacetonitrile.

  • Potential toxicity: Aromatic nitrile compounds can exhibit varying degrees of toxicity. It's advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Reactivity: The presence of a chlorine atom suggests potential reactivity with certain chemicals. Referencing safety data sheets (SDS) for similar aromatic chloro compounds is recommended for safe handling practices.

  • Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, which are useful intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert the nitrile group into primary amines, expanding its utility in drug development.
  • Alkylation: The deprotonation of the compound followed by alkylation is significant for producing various medicinal compounds, particularly in fluorine-containing drugs.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods are employed for synthesizing 2-Chloro-6-fluorophenylacetonitrile:

  • Nitrilation of Phenylacetone: This involves treating phenylacetone with chlorinating and fluorinating agents to introduce the respective halogens.
  • Halogenation Reactions: Direct halogenation of 6-fluorophenol followed by acetonitrile formation can yield the desired product.
  • Multi-step Synthesis: A combination of nucleophilic substitution and electrophilic aromatic substitution methods can also be utilized to construct this compound efficiently.

These methods underscore the compound's synthetic accessibility for research and industrial applications.

2-Chloro-6-fluorophenylacetonitrile finds applications in several areas:

  • Medicinal Chemistry: Its derivatives are investigated for their potential as pharmaceuticals, particularly in developing drugs targeting neurological disorders and cancers.
  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules, especially those containing fluorine.
  • Research Tool: The compound is utilized in laboratory settings for studying reaction mechanisms involving halogenated compounds.

These applications highlight its importance in both academic research and industrial processes.

Studies on the interactions of 2-Chloro-6-fluorophenylacetonitrile with biological systems are still emerging. Initial findings suggest that its halogen substituents may enhance interactions with enzymes or receptors due to increased lipophilicity and electronic effects. Further research is needed to elucidate specific interaction pathways and their implications for pharmacology.

Several compounds share structural similarities with 2-Chloro-6-fluorophenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-ChlorophenylacetonitrileC₈H₈ClNLacks fluorine; used in similar synthetic routes
4-FluorophenylacetonitrileC₈H₈FNFluorine at para position; different electronic properties
3-Bromo-4-fluorophenylacetonitrileC₈H₈BrFNContains bromine; offers different reactivity patterns

The uniqueness of 2-Chloro-6-fluorophenylacetonitrile lies in its specific arrangement of chlorine and fluorine, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75279-55-9

Wikipedia

2-Chloro-6-fluorobenzyl cyanide

Dates

Modify: 2023-08-15

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